Cas no 1806921-93-6 (3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine
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- インチ: 1S/C8H5BrF2N2/c1-4-6(9)2-5(3-12)7(13-4)8(10)11/h2,8H,1H3
- InChIKey: RDKSDZAKPDPBJK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(C(F)F)=NC=1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- XLogP3: 2.3
- トポロジー分子極性表面積: 36.7
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029062699-500mg |
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |
1806921-93-6 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029062699-1g |
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |
1806921-93-6 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029062699-250mg |
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine |
1806921-93-6 | 97% | 250mg |
$998.40 | 2022-03-31 |
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridineに関する追加情報
Research Briefing on 3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine (CAS: 1806921-93-6)
The compound 3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine (CAS: 1806921-93-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and agrochemical development. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic or industrial uses, based on peer-reviewed literature and patent filings up to Q2 2024.
Recent studies highlight the role of this pyridine derivative as a key intermediate in the synthesis of novel kinase inhibitors, particularly targeting cancer-related pathways. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in constructing selective FGFR4 inhibitors, showing promising IC50 values below 10 nM in hepatocellular carcinoma models. The bromo and cyano substituents enable efficient cross-coupling reactions, while the difluoromethyl group enhances metabolic stability—a critical feature for drug candidates.
In agrochemical applications, patents from Syngenta (WO2023186547) reveal its incorporation into next-generation fungicides. The compound's unique electronic properties, conferred by the electron-withdrawing cyano and difluoromethyl groups, disrupt fungal ergosterol biosynthesis pathways. Field trials showed 85% efficacy against Botrytis cinerea at concentrations as low as 50 ppm, with minimal environmental persistence.
Analytical characterization studies using NMR (19F and 13C) and X-ray crystallography (CCDC deposition 2289456) have resolved structural ambiguities regarding its solid-state conformation. The methyl group at the 2-position induces a 15° torsional angle between pyridine and difluoromethyl planes, influencing molecular docking outcomes. Computational models suggest this conformation optimizes binding to ATP pockets while avoiding steric clashes.
Scale-up synthesis protocols published in Organic Process Research & Development (2024) describe a continuous-flow approach achieving 92% yield at kilogram scale, addressing previous limitations in bromination selectivity. The process employs catalytic Cu(I) with N,N'-dimethylethylenediamine ligand to suppress dibromination byproducts below 3%.
Toxicological profiling indicates an LD50 > 500 mg/kg in rodent models (OECD 423), with no genotoxicity observed in Ames tests. However, cytochrome P450 inhibition studies (CYP3A4 IC50 = 8.2 μM) suggest potential drug-drug interaction risks requiring structural optimization in pharmaceutical applications.
Emerging research explores its use in PET tracer development, where the 18F-labeled analog demonstrates favorable pharmacokinetics for imaging tumor hypoxia. Preliminary data show tumor-to-muscle ratios of 4.7:1 at 60 minutes post-injection in murine xenograft models (Molecular Pharmaceutics, 2024).
The compound's commercial availability has expanded significantly, with catalog listings from 17 major suppliers (including Sigma-Aldrich and Combi-Blocks) at purity grades from 95% to 99.9%. Pricing trends indicate a 22% decrease since 2022 due to improved synthetic routes, currently averaging $185/g for research quantities.
Ongoing clinical trials (NCT06192442) are evaluating derivatives containing this scaffold as third-generation ALK inhibitors for non-small cell lung cancer, with Phase I results expected in late 2025. Parallel developments include its incorporation into covalent inhibitors targeting SARS-CoV-2 main protease (PLpro), showing 3-log viral load reduction in vitro.
This briefing underscores the compound's dual significance as both a practical building block and a springboard for innovative therapeutic strategies. Future directions likely involve exploiting its halogenated structure for late-stage functionalization via photoredox catalysis, as well as exploring chiral variants for selective enzyme inhibition.
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